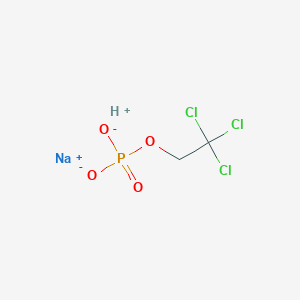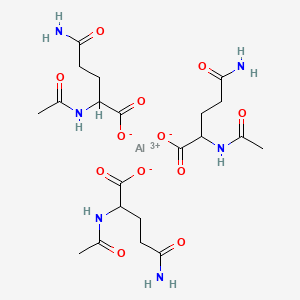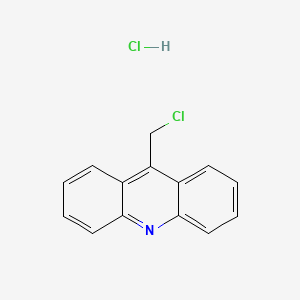
9-(Chloromethyl)acridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Chloromethyl)acridinehydrochloride is a chemical compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Vorbereitungsmethoden
The synthesis of 9-(Chloromethyl)acridinehydrochloride typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with chloromethyl ether in the presence of a catalyst such as zinc iodide . The reaction conditions usually involve heating the mixture to promote the formation of the chloromethylated product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Analyse Chemischer Reaktionen
9-(Chloromethyl)acridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
9-(Chloromethyl)acridinehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(Chloromethyl)acridinehydrochloride primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of enzymes like topoisomerase and telomerase . These interactions are crucial for its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
9-(Chloromethyl)acridinehydrochloride can be compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity, this compound has a triazole ring fused to the acridine core, providing unique properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): This compound is in clinical studies for its anticancer properties and has a different substitution pattern on the acridine core.
Eigenschaften
Molekularformel |
C14H11Cl2N |
|---|---|
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
9-(chloromethyl)acridine;hydrochloride |
InChI |
InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H |
InChI-Schlüssel |
GWNJADIWPSEYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


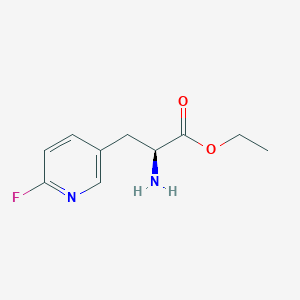
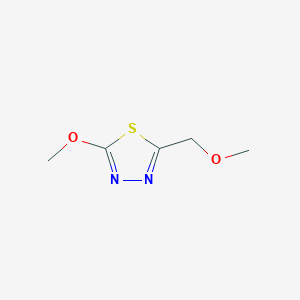
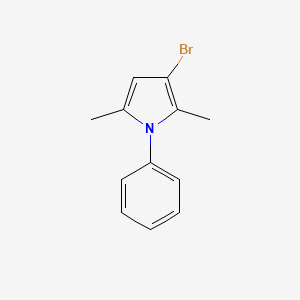
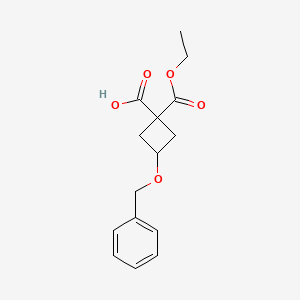
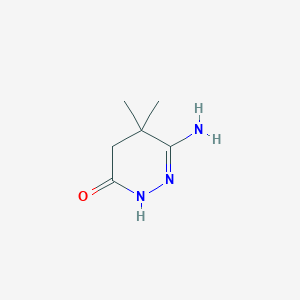
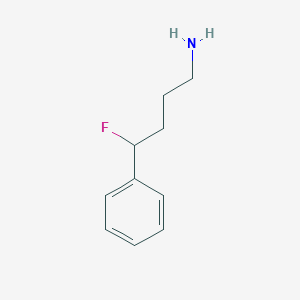
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
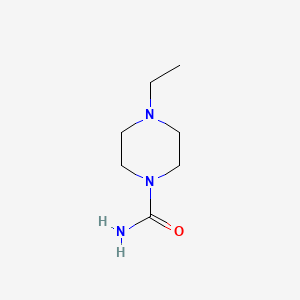
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
